Borrelidin

Vue d'ensemble

Description

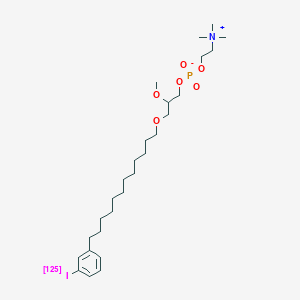

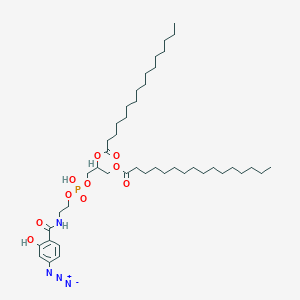

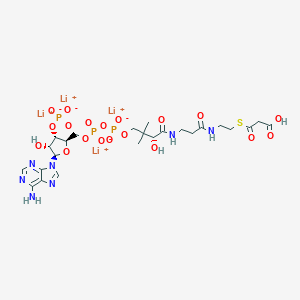

Borrelidin is a macrolide that is isolated from several Streptomyces species and displays antibiotic, antineoplastic and antimalarial properties. It has a role as a bacterial metabolite, an antimicrobial agent, an antifungal agent, an antineoplastic agent, an apoptosis inducer and an antimalarial. It is a macrolide, a monocarboxylic acid, a secondary alcohol, a diol and an aliphatic nitrile.

Applications De Recherche Scientifique

Agent antibactérien

La borrélidine a été identifiée comme un agent antibactérien puissant. Il s'est avéré particulièrement efficace contre la bactérie pathogène à Gram négatif Salmonella enterica . Cela en fait un candidat potentiel pour le développement de nouveaux antibiotiques, en particulier compte tenu de la prévalence croissante des souches bactériennes résistantes aux antibiotiques .

Agent anticancéreux

La borrélidine a montré des résultats prometteurs en tant qu'agent anticancéreux. Il a été constaté qu'il induit l'apoptose dans les lignées cellulaires de leucémie lymphoblastique aiguë (LLA) . Le composé inhibe la prolifération des lignées cellulaires de LLA et provoque un arrêt en phase G1, conduisant à une augmentation des niveaux d'apoptose . Cela suggère que la borrélidine pourrait être un agent thérapeutique potentiel pour la LLA .

Inhibiteur de la thréonyl-ARNt synthétase

La borrélidine est un inhibiteur connu de la thréonyl-ARNt synthétase bactérienne et eucaryote . En inhibant la synthèse des aminoacyl-ARNt, la borrélidine induit des niveaux d'ARNt non chargés, conduisant à un stress nutritionnel et finalement à l'inhibition de la synthèse protéique . Ce mécanisme d'action pourrait avoir des implications pour le traitement de diverses maladies où la synthèse protéique est dysrégulée .

Agent de lutte biologique

La borrélidine a un potentiel en tant qu'agent de lutte biologique pour la protection des cultures. Elle a un large spectre d'activité antibiotique, qui peut être utilisé pour la protection contre les phytopathogènes et les mauvaises herbes . Cela pourrait être particulièrement utile dans l'agriculture durable, où il existe un besoin de méthodes efficaces et non chimiques de lutte antiparasitaire

Mécanisme D'action

Target of Action

The primary target of Borrelidin is the threonyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis by linking the amino acid L-threonine to its corresponding tRNA .

Mode of Action

This compound acts as an inhibitor of threonyl-tRNA synthetase . By blocking the action of this enzyme, it prevents the amino acid L-threonine from linking to its tRNA . This inhibition disrupts the process of protein synthesis, leading to an induction in the levels of uncharged tRNA, nutritional stress, and ultimately, inhibition of protein synthesis .

Biochemical Pathways

The inhibition of threonyl-tRNA synthetase by this compound affects the protein synthesis pathway . This disruption leads to an increase in uncharged tRNA levels, causing nutritional stress and ultimately inhibiting protein synthesis . The compound’s action is also correlated with the activation of the general control nonderepressible-2 (GCN2) kinase stress responsive pathway .

Pharmacokinetics

It has been found to be more potent than chloroquine or artemether when administered orally against drug-resistant plasmodium yoelii .

Result of Action

This compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . For instance, it has been shown to potently inhibit the proliferation of acute lymphoblastic leukemia (ALL) cell lines, with a half maximal inhibitory concentration of 50 ng/ml . It also increases the level of apoptosis and causes G1 arrest in ALL cell lines .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Borrelidin interacts with various biomolecules, most notably threonyl-tRNA synthetase . It inhibits protein synthesis by binding to this enzyme , thereby disrupting the normal biochemical reactions within the cell .

Cellular Effects

This compound has a profound effect on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate the MAPKs signaling pathway, which plays a crucial role in cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to threonyl-tRNA synthetase, inhibiting protein synthesis . This interaction leads to changes in the balance of Bcl-2 family proteins, leading to cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While information on its stability and degradation is limited, it has been observed to have selective anti-proliferative activity against human cancer cell lines .

Metabolic Pathways

This compound is involved in the inhibition of protein biosynthesis . It interacts with threonyl-tRNA synthetase, a key enzyme in this metabolic pathway .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Borrelidin involves the coupling of two key fragments, an α-diketone and a 2-pyrone, followed by a series of functional group transformations to form the final product.", "Starting Materials": [ "2-pyrone", "α-diketone", "Sodium borohydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Preparation of α-diketone by reacting bromine with sodium hydroxide and then with acetone to form 2,2-dibromo-3-ketobutyrate, which is then hydrolyzed to α-diketone using hydrochloric acid.", "Preparation of 2-pyrone by reacting ethyl acetoacetate with sodium hydroxide to form 4-hydroxy-6-methyl-2-pyrone.", "Coupling of α-diketone and 2-pyrone using sodium borohydride as a reducing agent to form the intermediate, 6-epi-borrelidin.", "Conversion of 6-epi-borrelidin to borrelidin by a series of functional group transformations, including oxidation, esterification, and reduction, using various reagents such as methanol, hydrochloric acid, and diethyl ether.", "Purification of borrelidin using column chromatography with petroleum ether and diethyl ether as eluents." ] } | |

Numéro CAS |

7184-60-3 |

Formule moléculaire |

C28H43NO6 |

Poids moléculaire |

489.6 g/mol |

Nom IUPAC |

2-[(4E,6E)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)/b6-5+,21-8+ |

Clé InChI |

OJCKRNPLOZHAOU-SLNPHPKOSA-N |

SMILES isomérique |

CC1CC(CC(C(/C(=C/C=C/CC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)/C#N)O)C)C |

SMILES |

CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C |

SMILES canonique |

CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C |

Apparence |

White Lyophilisate |

Pictogrammes |

Irritant |

Synonymes |

(1R,2R)-2-[(2S,4E,6Z,8R,9S,11R,13S,15S,16S)-7-Cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxooxacyclooctadeca-4,6-dien-2-yl]-Cyclopentanecarboxylic Acid; [2S-[2R*(1S*,2S*),4E,6Z,8S*,9R*,11S*,13R*,15R*,16R*]]-2-(7-Cyano-8,16-dihydroxy-9,11,13,15-te |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is borrelidin and what is its primary biological target?

A1: this compound is an 18-membered macrolide antibiotic produced by various Streptomyces species. [, , , ] Its primary biological target is threonyl-tRNA synthetase (ThrRS), an essential enzyme involved in protein synthesis. [, , , , , ]

Q2: How does this compound interact with ThrRS?

A2: this compound acts as a noncompetitive tight-binding inhibitor of ThrRS. [] It binds to a hydrophobic cluster near the enzyme's active site, preventing threonine activation and subsequent aminoacylation of tRNA. [] This binding induces a conformational change in the enzyme, further hindering its activity. []

Q3: What are the downstream effects of this compound's inhibition of ThrRS?

A3: By inhibiting ThrRS, this compound disrupts protein synthesis, ultimately leading to a variety of cellular responses depending on the cell type and concentration used. These responses include:

- Induction of apoptosis: this compound has been shown to induce apoptosis in various cell lines, including endothelial cells, leukemia cells, and hepatocellular carcinoma cells. [, , , , ] This effect is mediated by the activation of caspases, particularly caspase-3 and -8. [, ]

- Cell cycle arrest: this compound can induce cell cycle arrest at the G0/G1 phase in certain cancer cells by modulating the expression of cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and p21. []

- Suppression of angiogenesis: this compound is a potent anti-angiogenic agent, inhibiting the formation of new blood vessels. [, , , , ] This effect is partly mediated by its inhibition of ThrRS and partly through a threonine-independent mechanism involving caspase activation. []

- Induction of the unfolded protein response (UPR): this compound has been shown to activate the UPR in several cancer cell lines, leading to the upregulation of UPR-related genes and ultimately contributing to cell death. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C28H43NO6 and a molecular weight of 489.64 g/mol. []

Q5: What spectroscopic data are available for this compound?

A5: this compound's structure has been elucidated using a combination of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information on the connectivity and spatial arrangement of atoms within the molecule. [, , , ]

- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, , ]

- Infrared (IR) spectroscopy: Reveals information about the functional groups present in the molecule. []

- Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the compound's electronic transitions and chromophores. [, ]

- Circular dichroism (CD) spectroscopy: Used to analyze the compound's chirality and conformation. [, ]

Q6: Has the crystal structure of this compound been determined?

A6: Yes, the crystal structures of two isomorphous solvates of this compound have been solved, confirming its unusual structure and absolute configuration. []

Q7: How does the structure of this compound relate to its activity?

A7: Several structure-activity relationship (SAR) studies have been conducted on this compound, revealing key structural features for its biological activity:

- Nitrile group: The nitrile group at C12 is crucial for this compound's inhibitory activity against ThrRS. Replacing it with an aminomethyl group, as seen in this compound B, significantly reduces its activity. []

- Cyclopentane carboxylic acid moiety: This structural element contributes to the binding of this compound to the hydrophobic cluster in ThrRS. [, ] Modifications to this part of the molecule can affect its potency and selectivity. []

- Macrocycle size and conformation: The 18-membered macrocyclic ring and its specific conformation are essential for this compound's biological activity. []

Q8: What are the potential applications of this compound?

A8: this compound's potent biological activities make it a promising candidate for various applications, including:

- Antimalarial agent: this compound exhibits potent activity against drug-resistant strains of Plasmodium, the parasite that causes malaria. [, ] Recent research has shown that this compound analogs can effectively clear malaria infections in mice, making them promising leads for novel antimalarial drug development. []

- Anticancer agent: this compound's anti-angiogenic and pro-apoptotic properties make it a potential candidate for anticancer therapy. [, , , , ] Studies have shown its efficacy against various cancer cell lines, including leukemia, hepatocellular carcinoma, and breast cancer. [, , , ]

- Antifungal agent: this compound exhibits strong antifungal activity against Phytophthora sojae, a major soybean pathogen, showing potential as a biocontrol agent. [, ]

Q9: What are the limitations of this compound as a therapeutic agent?

A9: Despite its promising biological activities, this compound faces some limitations as a therapeutic agent:

- Toxicity: this compound displays cytotoxicity towards various cell types, including healthy cells, which may limit its therapeutic window. [, , ]

- Limited selectivity: Although this compound shows selectivity towards certain cancer cell lines, its activity against some non-malignant cells raises concerns about potential side effects. [, ]

- Stability and formulation: The stability of this compound under various conditions and its optimal formulation for drug delivery require further investigation. [, , ]

Q10: Are there any this compound analogs with improved therapeutic potential?

A11: Yes, researchers have developed this compound analogs with reduced toxicity while retaining anti-angiogenic and antimalarial activity. [, , ] These analogs hold promise for overcoming the limitations of this compound and paving the way for its clinical development.

Q11: What are the known mechanisms of resistance to this compound?

A12: One mechanism of this compound resistance involves increased expression levels of ThrRS. [] This increased enzyme production can counteract the inhibitory effect of this compound, enabling cells to maintain protein synthesis. []

Q12: What analytical methods are used to study this compound?

A12: Various analytical methods are employed to characterize, quantify, and monitor this compound:

- High-performance liquid chromatography (HPLC): Used for separating, identifying, and quantifying this compound from complex mixtures. [, , ]

- Liquid chromatography-mass spectrometry (LC-MS): A powerful technique combining the separation capabilities of HPLC with the detection sensitivity and specificity of MS. []

- Bioassays: Utilize the biological activity of this compound to assess its presence and potency. These assays include antimicrobial susceptibility testing, cell-based assays for cytotoxicity or anti-angiogenic activity, and in vivo models of disease. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)